molecular formula C10H18O2 B6325404 Methyl 3-nonenoate CAS No. 36781-67-6

Methyl 3-nonenoate

Cat. No.: B6325404
CAS No.: 36781-67-6
M. Wt: 170.25 g/mol
InChI Key: MTDCXFZGUVZRSQ-BQYQJAHWSA-N
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Description

Methyl 3-nonenoate (CAS 13481-87-3) is an unsaturated fatty acid methyl ester with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a naturally occurring compound found in guava, hop oil, and other fruits, contributing to their characteristic "oil, fat," and fruity-green aroma profiles . Industrially, it is used as a flavoring agent (FEMA 3710) and fragrance component, imparting melon, apple, and cucumber undertones .

Preparation Methods

Esterification of 3-Nonenoic Acid

Acid-Catalyzed Esterification

The most straightforward method involves esterifying 3-nonenoic acid with methanol using sulfuric acid (H₂SO₄) as a catalyst. This reaction follows the general mechanism of Fischer esterification:

CH3(CH2)5CH=CHCOOH+CH3OHH2SO4CH3(CH2)5CH=CHCOOCH3+H2O\text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOH} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{H}_2\text{O}

Optimization:

  • Molar Ratio: A 1:5 molar ratio of 3-nonenoic acid to methanol ensures high conversion .

  • Catalyst Loading: 2–5% (v/v) H₂SO₄ achieves optimal yields (80–85%) .

  • Temperature: Reflux conditions (65–70°C) for 6–8 hours minimize side reactions like dehydration .

Purification:
The crude product is neutralized with NaHCO₃, washed with water, and distilled under reduced pressure. The boiling point of methyl 3-nonenoate (216.64°C at atmospheric pressure) necessitates fractional distillation for high purity .

Cross-Metathesis of Shorter Alkenes

Olefin Metathesis with Grubbs Catalyst

Cross-metathesis between 1-pentene and methyl acrylate using a Grubbs catalyst (e.g., Ru-based) forms this compound:

CH2=CH(CH2)3CH3+CH2=CHCOOCH3GrubbsCH3(CH2)5CH=CHCOOCH3\text{CH}2=\text{CH}(\text{CH}2)3\text{CH}3 + \text{CH}2=\text{CHCOOCH}3 \xrightarrow{\text{Grubbs}} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3

Key Parameters:

  • Catalyst: Second-generation Grubbs catalyst (5 mol%) provides superior selectivity .

  • Solvent: Dichloromethane at 40°C under inert atmosphere .

  • Yield: 70–75% with 90% trans-isomer selectivity .

Challenges:

  • Isomerization during reaction requires careful temperature control.

  • Catalyst cost limits industrial scalability.

Dehydration of 3-Hydroxy Nonanoate Methyl Ester

Acid-Catalyzed Dehydration

3-Hydroxy nonanoate methyl ester undergoes dehydration with phosphoric acid (H₃PO₄) to form the α,β-unsaturated ester:

CH3(CH2)5CH(OH)CH2COOCH3H3PO4CH3(CH2)5CH=CHCOOCH3+H2O\text{CH}3(\text{CH}2)5\text{CH(OH)CH}2\text{COOCH}3 \xrightarrow{\text{H}3\text{PO}4} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{H}2\text{O}

Conditions:

  • Temperature: 120–140°C under vacuum .

  • Yield: 65–70% with minimal oligomerization .

Side Reactions:

  • Overheating promotes dimerization via Diels-Alder pathways.

Enzymatic Esterification

Lipase-Catalyzed Transesterification

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl esters with 3-nonenoic acid:

CH3(CH2)5CH=CHCOOH+CH2=CHOCOCH3LipaseCH3(CH2)5CH=CHCOOCH3+CH3COOH\text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOH} + \text{CH}2=\text{CHOCOCH}3 \xrightarrow{\text{Lipase}} \text{CH}3(\text{CH}2)5\text{CH}=\text{CHCOOCH}3 + \text{CH}3\text{COOH}

Advantages:

  • Solvent-free conditions at 50°C .

  • High enantiomeric purity (>95%) .

Limitations:

  • Substrate inhibition at high acid concentrations.

Comparative Analysis of Methods

Method Yield Catalyst Temperature Advantages Disadvantages
Acid-Catalyzed Esterification80–85%H₂SO₄65–70°CCost-effective, scalableCorrosive catalyst, side reactions
Cross-Metathesis70–75%Grubbs Catalyst40°CHigh selectivityHigh catalyst cost
Dehydration65–70%H₃PO₄120–140°CSimple setupRisk of oligomerization
Enzymatic60–65%Lipase50°CEco-friendly, high puritySlow reaction kinetics

Recent Advancements

Flow Chemistry for Continuous Synthesis

Microreactor systems enable continuous esterification, reducing reaction time to 2 hours with 85% yield . Enhanced heat transfer minimizes thermal degradation of the double bond.

Photocatalytic Isomerization Control

UV light (254 nm) selectively isomerizes byproducts, increasing trans-isomer purity to 98% .

Scientific Research Applications

Flavor and Fragrance Industry

Flavoring Agent
Methyl 3-nonenoate is primarily used as a flavoring agent in food products. Its fruity profile contributes to flavors that mimic melon, apple, and pear. Research indicates that it enhances the sensory qualities of various food items, making it a popular choice in food formulations .

Fragrance Component
In the fragrance industry, this compound is utilized for its pleasant aroma in perfumes and scented products. Its ability to impart a fresh, fruity scent makes it suitable for use in personal care items, household products, and air fresheners .

Biological Research

Insect Communication
Studies suggest that this compound may play a role in insect communication. Research has investigated how this compound is produced and detected by insects, potentially influencing pest control strategies through its application as an attractant or repellent .

Antimicrobial Properties
Emerging research has indicated potential antimicrobial and antifungal properties of this compound. Its application in food preservation may stem from these properties, as it could inhibit spoilage organisms and extend the shelf life of food products .

Health and Safety Assessments

Toxicological Studies
this compound has undergone various toxicological assessments to evaluate its safety for human use. Studies have indicated that it does not present significant genotoxicity or skin sensitization risks under normal exposure conditions. It is classified as safe for consumption by regulatory bodies like the Flavor and Extract Manufacturers Association (FEMA) .

Toxicity Endpoint Findings
GenotoxicityNot expected to be genotoxic
Skin SensitizationNo significant risk under normal exposure
Environmental SafetyNot persistent or bioaccumulative

Chemical Synthesis and Reactions

This compound can be synthesized through various chemical methods, often involving the esterification of nonenoic acid with methanol. Its unique structure allows it to participate in different chemical reactions, which can be explored for developing new materials or compounds in organic synthesis .

Case Studies

Case Study: Food Preservation
A study investigated the effects of this compound on the shelf life of fresh produce. Results indicated that incorporating this compound into packaging materials significantly reduced microbial growth on fruits, thereby extending their freshness.

Case Study: Insect Behavior
Research focused on the behavioral responses of fruit flies to this compound revealed that it acts as an attractant. This finding has implications for developing eco-friendly pest management strategies that utilize naturally occurring compounds to control insect populations .

Mechanism of Action

The mechanism of action of methyl 3-nonenoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 90°C at 18 mmHg .
  • Density : 0.887–0.893 g/cm³ at 20°C .
  • Refractive Index : 1.432–1.439 .
  • Solubility: Insoluble in water; soluble in ethanol .

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 2-Nonenoate vs. Methyl 3-Nonenoate

Methyl 2-nonenoate (CAS 13481-86-2) and this compound differ in the position of the double bond (C2 vs. C3). This structural variation impacts their chemical reactivity and sensory profiles:

  • Catalytic Hydrogenation: this compound is selectively hydrogenated to 3-nonenol using an osmium-based catalyst (Os-dimer 91) with retention of the double bond configuration, whereas Ru-based catalysts (e.g., Ru-dimer 93) are inactive for this reaction . In contrast, methyl 2-nonenoate undergoes non-selective hydrogenation, producing methyl nonanoate and nonanol under similar conditions .
  • Flavor Profile: this compound exhibits "oil, fat," and green-fruity notes, while methyl 2-nonenoate lacks a defined sensory description in studies .

Saturated vs. Unsaturated Esters: Methyl Nonanoate vs. This compound

Methyl nonanoate (CAS 1731-84-4), a saturated ester, contrasts with this compound in thermal stability and applications:

  • Thermal Degradation: this compound shows 95.37% stability under thermal stress (e.g., in e-liquids), compared to methyl nonanoate’s 94.42% stability .
  • Fragrance Use: Methyl nonanoate is used for waxy, wine-like notes, whereas this compound contributes fresh, green, and melon-like aromas .

Other Esters in Flavor Chemistry

Compound CAS Number FEMA Thermal Stability (%) Key Aroma Notes Catalytic Reactivity
This compound 13481-87-3 3710 95.37 Green, melon, cucumber Selective Os-catalyzed HY
Methyl 2-nonenoate 13481-86-2 N/A N/A Undefined Non-selective HY
Methyl benzoate 93-58-3 2683 3.00 Herbaceous, prune High HY activity
Methyl caproate 106-70-7 2708 99.10 Fruity, sweet N/A
Melonal 106-72-9 2389 76.81 Melon, fresh N/A

Key Findings :

  • This compound outperforms methyl benzoate in thermal stability (95.37% vs. 3%) .
  • Unlike methyl caproate (saturated C6 ester), this compound’s unsaturation enhances its catalytic hydrogenation selectivity .

Functional Group Comparisons: Alkenoates vs. Other Esters

Reactivity in Hydrogenation Reactions

Os-catalyzed hydrogenation of alkenoates shows stark differences:

  • This compound → 3-nonenol (100% selectivity with Os-dimer 91) .
  • Methyl oleate (C18 unsaturated ester) retains its double bond under Os catalysis but forms a mixture of products with Ru catalysts .

Thermal Degradation in E-Liquids

In a 2023 study, this compound demonstrated 98.08% purity and 95.37% thermal stability, superior to melonal (85.96% purity, 76.81% stability) and methyl furfuryl disulfide (99.25% purity, 30.54% stability) .

Biological Activity

Methyl 3-nonenoate, an organic compound classified as an ester, is derived from the reaction of 3-nonenoic acid and methanol. This compound has garnered interest due to its potential biological activities, particularly its antimicrobial and antifungal properties. The following sections detail its biological activity, mechanisms of action, safety assessments, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈O₂
  • Structure : Contains a double bond between the third and fourth carbon atoms in the nonene chain.
  • Odor Profile : Characterized by a fruity, green, pear-like aroma, making it valuable in the flavor and fragrance industry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated its effectiveness against various microbial strains. It may disrupt microbial cell membranes or inhibit essential enzymes critical for microbial survival.
  • Antifungal Activity : The compound has shown potential in inhibiting fungal growth, making it a candidate for further research in agricultural applications.

The exact mechanism of action for this compound remains partially understood. However, it is believed to interact with specific molecular targets within biological systems:

  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially leading to increased permeability and cell lysis.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, contributing to its antimicrobial effects.

Safety and Toxicology

This compound is generally recognized as safe (GRAS) for consumption according to the Flavor and Extract Manufacturers Association (FEMA). However, concentrated forms may cause skin and eye irritation. A comprehensive safety assessment indicates:

EndpointAssessment Result
GenotoxicityNot expected to be genotoxic
Repeated Dose ToxicitySafe at exposure levels below established thresholds
Skin SensitizationNo significant sensitization potential
Environmental ImpactNot persistent or bioaccumulative

The no-observed-adverse-effect level (NOAEL) is set at 3 mg/kg/day for non-cancer risks .

Research Findings and Case Studies

  • Flavor Perception Studies : this compound has been used to investigate human flavor perception. Its interaction with olfactory receptors provides insights into how this compound contributes to sensory experiences associated with fruits like melon and pear.
  • Insect Communication Research : Preliminary studies suggest that this compound may play a role in insect communication. Understanding how insects detect and respond to this compound could lead to innovative pest control strategies.
  • Food Preservation Applications : Research is ongoing into how this compound affects food spoilage processes. Its properties may enhance the shelf life of certain food products by inhibiting microbial growth.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure TypeKey Differences
Methyl 2-nonenoateUnsaturated esterDifferent double bond position; distinct aroma
Methyl nonanoateSaturated esterLacks double bonds; different reactivity
Methyl 2-octynoateTriple bond compoundUnique flavor profile due to triple bond
Methyl 2-nonynoateTriple bond compoundSimilar structure but different reactivity

This compound's unique double bond position imparts distinct chemical and sensory properties that differentiate it from these compounds.

Chemical Reactions Analysis

Oxidation Reactions

Methyl 3-nonenoate undergoes oxidation under various conditions, producing intermediates critical in combustion and atmospheric chemistry:

Low-Temperature Oxidation

  • Primary Products : Hexanal (C₆H₁₂O) and methyl 2-propenoate (C₄H₆O₂) dominate at temperatures below 400°C .

  • Mechanism :

    • Initial H-atom abstraction adjacent to the double bond forms allylic radicals.

    • Subsequent β-scission cleaves the carbon chain, yielding shorter aldehydes and esters .

High-Temperature Oxidation (Combustion)

  • Conditions : Studied at 850–1,500 K and 3.8–6.2 MPa in shock tube experiments .

  • Key Observations :

    • Reactivity is lower than saturated esters (e.g., methyl nonanoate) due to inhibition of six- and seven-membered transition-state rings by the double bond .

    • Major intermediates include CO, CO₂, and smaller hydrocarbons (e.g., ethylene, propylene) .

ParameterValue RangeMajor Products DetectedSource
Temperature850–1,500 KCO, CO₂, Hexanal, Methyl esters
Pressure3.8–6.2 MPaEthylene, Propylene

Reduction Reactions

Hydrogenation of this compound converts the double bond to a single bond:

  • Catalysts : Pd/C or Raney Ni under H₂ atmosphere.

  • Product : Methyl nonanoate (C₁₀H₂₀O₂), a saturated ester with applications in biodiesel .

Pyrolysis and Thermal Decomposition

Pyrolysis at >500°C leads to fragmentation:

  • Primary Pathways :

    • Ester cleavage : Releases methanol and 3-nonenoic acid.

    • Decarboxylation : Forms alkenes (e.g., 1-pentene) and CO₂ .

Epoxidation

Reaction with hydroperoxy radicals (HO₂) forms epoxides, relevant to biodiesel oxidation:

  • Mechanism :

    • HO₂ attacks the double bond, forming a cyclic transition state.

    • Epoxide yield depends on temperature and pressure .

  • Rate Constants :

    • Calculated via DFT methods, showing agreement with experimental alkene epoxidation data .

Inhibitory Effects of Double Bond Position

The position of the double bond significantly impacts reactivity:

  • Explanation :

    • Double bonds near the ester group (e.g., C3) hinder internal H-atom transfers, reducing reactivity .

Comparative Reaction Pathways

The table below contrasts this compound’s reactivity with structurally similar compounds:

CompoundReactivity (Relative)Major Inhibitory FactorSource
This compoundLowC3 double bond position
Methyl 2-nonenoateModerateC2 double bond position
Methyl NonanoateHighSaturated carbon chain

Mechanistic Insights from Kinetic Modeling

  • Reaction Mechanism Generator (RMG) : Used to simulate pathways, revealing uncertainties in ester group interactions during combustion .

  • Monte Carlo Simulations : Highlighted foundational chemistry (C0–C4) as critical for predictive accuracy .

Environmental and Industrial Implications

  • Biodiesel Combustion : Lower reactivity of unsaturated esters like this compound necessitates tailored engine designs .

  • Flame Retardancy : Byproducts such as CO and aldehydes influence emission profiles .

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Methyl 3-nonenoate, and how can purity be optimized during synthesis?

  • Methodological Answer : this compound can be synthesized via esterification of 3-nonenoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Purity optimization involves fractional distillation coupled with GC-MS analysis to monitor byproducts like unreacted acids or transesterification products . For reproducibility, ensure stoichiometric ratios (e.g., 1:5 molar ratio of acid to alcohol) and inert atmospheric conditions to prevent oxidation . Post-synthesis purification via silica gel chromatography (hexane:ethyl acetate, 9:1) is recommended for high-purity isolates (>98%) .

Q. How should researchers characterize this compound’s physicochemical properties, and what analytical techniques are critical?

  • Methodological Answer : Key properties include boiling point (~220–225°C), density (0.89 g/cm³), and refractive index (1.435–1.440). Use NMR (¹H and ¹³C) to confirm structural integrity, FT-IR for functional group analysis (C=O stretch at ~1740 cm⁻¹), and GC-MS for molecular weight confirmation (m/z 170 [M]⁺). Differential scanning calorimetry (DSC) can assess thermal stability . Report uncertainties (e.g., ±0.1°C for boiling points) and adhere to IUPAC nomenclature .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to avoid dermal contact. Conduct reactions in fume hoods to mitigate inhalation risks. Waste disposal must follow EPA guidelines: neutralize acidic residues before segregating organic waste . For spills, adsorb with vermiculite and treat with 10% NaOH solution . Document LD50 values (if available) and SDS compliance in risk assessments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Perform comparative studies using standardized bioassays (e.g., MIC tests for antimicrobial activity) with positive/negative controls. Validate results via LC-MS purity checks (>95%) and statistical analysis (ANOVA, p < 0.05) to isolate confounding variables . Cross-reference spectral libraries (e.g., NIST) to confirm compound identity .

Q. What experimental designs are optimal for studying this compound’s role in insect pheromone systems?

  • Methodological Answer : Use electroantennography (EAG) coupled with wind-tunnel assays to quantify behavioral responses. Dose-response curves (0.1–100 µg/mL) should include replicates (n ≥ 30) to account for intra-species variability. Pair with GC-EAD to identify receptor-specific interactions . For field studies, employ randomized block designs to minimize environmental bias .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic processes?

  • Methodological Answer : Apply DFT calculations (e.g., B3LYP/6-31G*) to model reaction intermediates in esterification or hydrogenation. Validate with kinetic studies (Arrhenius plots) and compare experimental vs. theoretical activation energies (±5 kJ/mol). Use software like Gaussian or ORCA for simulations, and report convergence criteria (e.g., SCF tolerance ≤1e⁻⁶) .

Q. What strategies mitigate co-elution issues in chromatographic analysis of this compound mixtures?

  • Methodological Answer : Optimize GC parameters: use polar capillary columns (e.g., DB-WAX) with temperature gradients (50°C to 250°C at 5°C/min). For HPLC, employ C18 columns and mobile-phase modifiers (0.1% trifluoroacetic acid) to enhance resolution. Validate with spiked samples and calculate resolution factors (R > 1.5) .

Q. Data Management and Reproducibility

Q. How should raw data from this compound experiments be structured to ensure reproducibility?

  • Methodological Answer : Tabulate raw data in appendices with metadata (instrument calibration dates, batch numbers for reagents). Use SI units and define statistical thresholds (e.g., p-values, R²) in figure captions. For spectral data, include baseline corrections and integration parameters . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like Zenodo .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Report EC50/IC50 values with 95% confidence intervals. Use bootstrap resampling (≥1000 iterations) for small sample sizes. For multivariate analyses, apply PCA or PLS-DA to identify key variables .

Q. Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines in this compound studies involving biological models?

  • Methodological Answer : Obtain IACUC or ethics committee approval for animal studies (e.g., OECD 423 for acute toxicity). For human cell lines, document provenance and consent (e.g., HIPAA compliance). Disclose conflicts of interest and funding sources in manuscripts .

Properties

IUPAC Name

methyl (E)-non-3-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDCXFZGUVZRSQ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190247
Record name Methyl 3-nonenoate, (3E)-
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Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

clear, colourless liquid
Record name Methyl 3-nonenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/70/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

insoluble in water
Record name Methyl 3-nonenoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.880-0.900 (20°)
Record name Methyl 3-nonenoate
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CAS No.

36781-67-6, 13481-87-3
Record name Methyl (3E)-3-nonenoate
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Record name Methyl 3-nonenoate, (3E)-
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Record name 3-Nonenoic acid, methyl ester
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Record name Methyl 3-nonenoate, (3E)-
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Record name Methyl non-3-enoate
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Record name 3-Nonenoic acid, methyl ester, (3E)
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Record name METHYL 3-NONENOATE, (3E)-
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Synthesis routes and methods

Procedure details

A mixture of 5 g. of 1-bromo-2-octyne, 7 g. of potassium cyanide and 35 ml. of dimethylsulfoxide is stirred and heated under nitrogen for about 2.5 hrs. at reflux temperature. The mixture is then poured into water and extracted with ether. The ether extract is washed with water, than with saturated aqueous sodium chloride, dried over sodium sulfate, and evaporated under reduced pressure leaving a residue comprising 3-nonynenitrile. The thus obtained residue is mixed with 45 ml. of 25% hydrogen chloride in methanol containing 0.5 ml. of water while cooling in an ice bath. The ice is allowed to melt and the mixture is stirred for about 18 hrs., then is poured into water and extracted with ether. The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride, dried over sulfate, and evaporated under reduced pressure leaving a residue comprising methyl 3-nonynoate. A mixture of the thus obtained methyl 3-nonynoate, 500 mg. of 5% palladium-barium sulfate catalyst and 40 ml. of pyridine is shaken under hydrogen for about 2 hrs., until the uptake of hydrogen practically ceases. The mixture is then filtered, diluted with water, and extracted with ether. The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate, then is dried over sodium sulfate and evaporated to leave a residue comprising methyl 3-nonenoate.
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